Product packaging for GP100 Peptide Melanoma Vaccine YLEPGPVTA(Cat. No.:CAS No. 156761-76-1)

GP100 Peptide Melanoma Vaccine YLEPGPVTA

Cat. No.: B612677
CAS No.: 156761-76-1
M. Wt: 946.05
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Oncological Significance of GP100 as a Melanoma-Associated Antigen

Glycoprotein (B1211001) 100 (GP100), also known as PMEL or ME20, is a transmembrane glycoprotein that is highly expressed in normal melanocytes and melanoma cells. nih.govnih.gov Its primary function is associated with the maturation of melanosomes, the organelles responsible for melanin (B1238610) production. nih.gov The overexpression of GP100 in melanoma cells makes it a valuable tumor-associated antigen. ascopubs.orgpatsnap.com This means that while it is present in some normal cells, its abundance on cancer cells allows the immune system to potentially distinguish between healthy and malignant tissue. patsnap.com

The significance of GP100 as an immunological target was first highlighted by studies of tumor-infiltrating lymphocytes (TILs) from melanoma patients. nih.govrupress.org These studies revealed that a patient's own immune cells could recognize and mount an attack against melanoma cells expressing GP100. rupress.orgnih.gov This discovery established GP100 as a key target for immunotherapy, with the potential to stimulate a specific anti-tumor immune response. nih.govcancer.gov Furthermore, elevated serum levels of GP100 have been investigated as a potential biomarker for metastatic progression in uveal melanoma, a rare type of eye cancer. nih.govaao.org

Defining the YLEPGPVTA Peptide Epitope

Origin and Amino Acid Sequence

The YLEPGPVTA peptide is a small, nine-amino-acid-long fragment, known as an epitope, derived from the GP100 protein. nih.govjpt.com Specifically, it corresponds to amino acids 280-288 of the full-length human GP100 protein. nih.govjpt.com The specific sequence of this nonamer is Tyrosine-Leucine-Glutamic Acid-Proline-Glycine-Proline-Valine-Threonine-Alanine. nih.govjpt.compeptides.de This precise sequence is what is recognized by the immune system's T-cells.

Below is a table detailing the amino acid sequence of the YLEPGPVTA peptide.

PositionAmino Acid (Full Name)Amino Acid (Three-Letter Code)Amino Acid (One-Letter Code)
1TyrosineTyrY
2LeucineLeuL
3Glutamic AcidGluE
4ProlineProP
5GlycineGlyG
6ProlineProP
7ValineValV
8ThreonineThrT
9AlanineAlaA

Human Leukocyte Antigen (HLA)-A*0201 Restriction

The presentation of peptide antigens to cytotoxic T-lymphocytes (CTLs), the immune cells responsible for killing cancer cells, is mediated by Major Histocompatibility Complex (MHC) molecules, which in humans are called Human Leukocyte Antigens (HLA). creative-biolabs.com The YLEPGPVTA peptide is specifically presented by the HLA-A0201 allele. nih.govcreative-biolabs.comascopubs.org This means that for the immune system to recognize and respond to the YLEPGPVTA peptide, the individual must possess this particular HLA type. ascopubs.org The HLA-A0201 allele is one of the most common HLA-A alleles in many populations, making the YLEPGPVTA peptide a relevant target for a significant portion of melanoma patients. ascopubs.org The interaction between the YLEPGPVTA peptide and the HLA-A*0201 molecule forms a complex on the surface of the melanoma cell, which can then be recognized by the T-cell receptor of a specific CTL. creative-biolabs.com

Rationale for Research Focus on YLEPGPVTA

The research focus on the YLEPGPVTA peptide is driven by several key factors. Firstly, it is a naturally processed and presented epitope on melanoma cells, meaning it is a genuine target that the immune system can see. nih.gov Mass spectrometry studies have directly identified YLEPGPVTA as one of the peptides presented by HLA-A*0201 molecules on human melanoma cells. nih.gov

Secondly, this peptide has been shown to be immunogenic, capable of stimulating human GP100-specific CD8+ T-cells. genaxxon.comalab.com.pl These are the cytotoxic T-cells that can directly kill tumor cells. nih.gov Clinical studies have explored the use of synthetic versions of GP100 peptides, including those related to YLEPGPVTA, in cancer vaccines. nih.govjohnshopkins.edu These studies have demonstrated that vaccination with such peptides can induce an immune response in patients with metastatic melanoma. nih.gov

Finally, the specificity of the YLEPGPVTA peptide for the HLA-A0201 allele, while limiting its application to patients with this genetic background, also allows for the development of highly targeted therapies. creative-biolabs.comascopubs.org This includes not only peptide vaccines but also advanced immunotherapies like T-cell receptor (TCR) engineered T-cells and TCR-like antibodies designed to specifically recognize the YLEPGPVTA-HLA-A0201 complex. ascopubs.orgcreative-biolabs.comascopubs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₄₄H₆₇N₉O₁₄ B612677 GP100 Peptide Melanoma Vaccine YLEPGPVTA CAS No. 156761-76-1

Properties

IUPAC Name

4-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-[2-[[2-[2-[[1-[[1-(1-carboxyethylamino)-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H67N9O14/c1-22(2)19-30(49-37(59)28(45)20-26-11-13-27(55)14-12-26)38(60)48-29(15-16-34(57)58)43(65)53-18-8-9-31(53)39(61)46-21-33(56)52-17-7-10-32(52)40(62)50-35(23(3)4)41(63)51-36(25(6)54)42(64)47-24(5)44(66)67/h11-14,22-25,28-32,35-36,54-55H,7-10,15-21,45H2,1-6H3,(H,46,61)(H,47,64)(H,48,60)(H,49,59)(H,50,62)(H,51,63)(H,57,58)(H,66,67)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLEZYVGGTWZGPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)NCC(=O)N2CCCC2C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H67N9O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

946.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Elucidation of Gp100 Peptide Immunogenicity

Antigen Processing and Presentation Dynamics

The immunogenicity of the GP100 peptide is fundamentally tied to the cellular pathways that process the full-length gp100 protein and present its fragments to T lymphocytes. This process engages both the Major Histocompatibility Complex (MHC) class I and class II pathways, enabling the activation of both cytotoxic and helper T cells, respectively.

Major Histocompatibility Complex Class I (MHC-I) Presentation of YLEPGPVTA

The presentation of the YLEPGPVTA epitope to cytotoxic T lymphocytes (CTLs) occurs via the MHC class I pathway, a cornerstone of anti-viral and anti-tumor immunity. nih.gov This pathway specializes in presenting peptides derived from intracellular proteins, allowing the immune system to monitor the internal state of all nucleated cells. nih.gov

The process begins in the cytoplasm, where the endogenously synthesized gp100 protein, like other cellular proteins, is subject to proteolysis. youtube.com A significant source of peptides for MHC-I presentation comes from the degradation of defective ribosomal products, ensuring a rapid sampling of newly synthesized proteins. nih.gov The proteasome, a multi-subunit enzyme complex, breaks down the protein into smaller peptide fragments. youtube.comyoutube.com

Peptides of a suitable length, typically 8-10 amino acids, are then transported from the cytosol into the lumen of the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP). nih.govyoutube.comyoutube.com Within the ER, newly synthesized MHC class I heavy chains assemble with β2-microglobulin, a process stabilized by chaperone proteins like calnexin, calreticulin, and ERp57. nih.govyoutube.comyoutube.com The peptide, YLEPGPVTA, is loaded onto the peptide-binding groove of the HLA-A02:01 molecule, a specific MHC class I allele. nih.govnih.gov This binding is critical for stabilizing the MHC-peptide complex, which is then transported through the Golgi apparatus to the cell surface for presentation to CD8+ cytotoxic T cells. youtube.comyoutube.com The recognition of the YLEPGPVTA-HLA-A02:01 complex by a T-cell receptor on a CTL triggers an immune response against the melanoma cell. nih.govnih.gov

FeatureDescription
Peptide Epitope YLEPGPVTA (gp100280-288) nih.gov
MHC Restriction HLA-A*02:01 (MHC Class I) nih.govnih.gov
Protein Source Endogenously synthesized gp100 nih.gov
Processing Location Cytosol and Endoplasmic Reticulum nih.govyoutube.com
Key Machinery Proteasome, TAP Transporter, ER Chaperones nih.govyoutube.com
Immune Cell Target CD8+ Cytotoxic T Lymphocytes (CTLs) nih.gov

Role of Antigen-Presenting Cells (APCs) in Epitope Display

Professional Antigen-Presenting Cells (APCs), such as dendritic cells and B lymphocytes, play a pivotal role in initiating and shaping the adaptive immune response to gp100. Unlike melanoma cells, which can sometimes have impaired antigen presentation machinery, APCs are specialized for this function. They can process and present gp100-derived epitopes through both MHC class I and class II pathways.

APCs can acquire the gp100 antigen from the tumor environment (exogenous antigen) and present it on MHC class II molecules through the conventional pathway to activate CD4+ helper T cells. aacrjournals.orgfrontiersin.org Furthermore, through a process known as cross-presentation, APCs can shuttle this exogenous antigen into the MHC class I pathway, enabling them to prime naive CD8+ T cells against the YLEPGPVTA epitope. In some melanomas, particularly pigmented ones with limited ability to present MHC class II epitopes directly, the activation of T-cell responses becomes more reliant on this uptake and presentation by professional APCs. nih.gov

Endogenous Processing and Cell Surface Expression of GP100 Epitopes

Gp100 is endogenously synthesized within melanoma cells as a transmembrane protein destined for melanosomes. nih.govresearchgate.net Its processing begins in the endoplasmic reticulum and early Golgi compartment. researchgate.net Research has revealed a direct correlation between the expression of gp100 on the cell surface and its subsequent presentation by MHC class II molecules. aacrjournals.orgfrontiersin.org This suggests a pathway where the gp100 protein, after synthesis, transits to the plasma membrane before being internalized into endosomal compartments for processing. aacrjournals.orgfrontiersin.org This internalization from the cell surface, mediated by the AP2 adaptor protein, serves as a major source of the gp100 protein for the production of antigenic epitopes presented by both MHC class I (via cross-presentation in APCs) and MHC class II molecules. nih.govnih.gov

Major Histocompatibility Complex Class II (MHC-II) Presentation of GP100 Epitopes

While MHC class II molecules typically present peptides from extracellular proteins, it is now established that epitopes from the endogenously synthesized gp100 protein can be presented by MHC class II, a critical step for engaging CD4+ helper T cells. aacrjournals.orgnih.gov This non-classical endogenous pathway is heavily dependent on the intracellular trafficking of the gp100 protein. frontiersin.orgnih.gov Studies have shown that specific targeting sequences within the gp100 protein, including its N-terminal signal sequence and C-terminal region, are essential for directing it to the appropriate compartments for MHC class II presentation. aacrjournals.orgnih.gov

The presentation of gp100 epitopes on MHC class II molecules requires the gp100 protein to access the conventional endosomal pathway. nih.govnih.gov A key route for this is the internalization of cell-surface gp100 into endosomes. frontiersin.orgnih.gov This process is facilitated by the clathrin coat-associated AP2 adaptor protein. nih.govnih.gov Once inside the cell, gp100 is processed within endosomal/lysosomal compartments.

Research demonstrates that gp100-derived epitopes, such as gp10044-59, can be generated in both early and late endosomes. nih.govnih.gov Processing in late endosomes, which are highly acidic, is sensitive to lysosomal protease inhibitors, whereas epitope production in early endosomes is less so. nih.govnih.gov These processed peptides are then loaded onto MHC class II molecules within specialized compartments (MIICs) before the complex is transported to the cell surface for presentation to CD4+ T cells. aacrjournals.org

The efficiency of MHC class II presentation of gp100 is significantly influenced by its primary localization within the cell. nih.govnih.gov In well-differentiated, pigmented melanoma cells, gp100 is correctly sorted and accumulates in stage I and II melanosomes. nih.gov These organelles are considered inefficient for antigen processing as they are largely devoid of MHC class II molecules. nih.govnih.gov Consequently, the presentation of gp100 epitopes by these cells is dramatically reduced. nih.govnih.gov

In contrast, during melanoma de-differentiation, cells often lose components of the melanosomal pathway. nih.gov This disruption leads to the mis-targeting of the gp100 protein, causing it to accumulate in conventional late endosomes which are rich in MHC class II molecules (LAMP-1high/MHC-II+). nih.govnih.gov This re-routing results in a significant increase in the processing and presentation of gp100-derived epitopes, potentially leading to enhanced immune recognition of the tumor. nih.govnih.gov

Cellular StateGP100 LocalizationMHC-II Presentation
Pigmented Melanoma Stage I/II Melanosomes nih.govDramatically Reduced nih.govnih.gov
De-differentiated Melanoma Late Endosomes/Lysosomes nih.govnih.govSignificantly Increased nih.govnih.gov
Intracellular Trafficking and Adaptor Protein Mediated Processing

The immunogenicity of the GP100 peptide YLEPGPVTA is critically dependent on its intracellular processing and presentation by Antigen Presenting Cells (APCs), such as dendritic cells (DCs). As an exogenous peptide administered in a vaccine formulation, its primary route of presentation is onto Major Histocompatibility Complex (MHC) class I molecules, a process known as cross-presentation.

While melanocyte differentiation proteins like GP100 naturally contain specific lysosomal targeting sequences that facilitate the presentation of epitopes on MHC class II molecules, the YLEPGPVTA peptide is an MHC class I-restricted epitope. nih.gov For exogenous peptides like YLEPGPVTA to be presented on MHC class I, they must be taken up by APCs and diverted from the endo-lysosomal pathway to the cytosolic pathway. This process allows the peptide to be loaded onto MHC class I molecules in the endoplasmic reticulum, which then traffic to the cell surface for recognition by CD8+ T cells. The precise adaptor proteins and molecular chaperones involved in shuttling the YLEPGPVTA peptide from endosomes to the cytosol are a key area of immunological research, ensuring it can be recognized within the MHC class I context.

T-Lymphocyte Recognition and Activation Pathways

Cytotoxic T Lymphocyte (CTL) Activation by YLEPGPVTA-MHC-I Complexes

The core therapeutic mechanism of the YLEPGPVTA peptide vaccine is the activation of cytotoxic T lymphocytes (CTLs), also known as CD8+ T cells. nih.gov These specialized immune cells are equipped to recognize and eliminate malignant melanoma cells. The activation sequence is highly specific:

Antigen Presentation : APCs, particularly dendritic cells, process the YLEPGPVTA peptide and present it on their surface via MHC class I molecules, specifically the HLA-A*0201 allele. jpt.comelsevierpure.com

TCR Recognition : Naïve CD8+ T cells with a T-cell receptor (TCR) that specifically recognizes the YLEPGPVTA-MHC-I complex bind to the APC. nih.gov This binding is the first signal for T-cell activation.

Co-stimulation : A second signal, delivered through the interaction of co-stimulatory molecules like B7 on the APC and CD28 on the T cell, is required for full activation, preventing anergy. nih.gov

CTL Differentiation : Upon successful recognition and co-stimulation, the naïve CD8+ T cell undergoes clonal expansion and differentiates into an effector CTL. These CTLs are capable of recognizing and killing melanoma cells that present the endogenous GP100 peptide on their HLA-A2 molecules. nih.govyoutube.com

Studies have demonstrated that CTLs generated in vitro with the YLEPGPVTA peptide exhibit antigen-specific, MHC class I-restricted lysis of peptide-pulsed target cells and HLA-A2+, GP100+ melanoma cell lines. nih.gov In some patients, vaccination has led to detectable CTL responses in peripheral blood and the presence of GP100-reactive CD8+ cells in tumor sites. aacrjournals.orgnih.gov

T-Cell Receptor (TCR) Affinity and Specificity in Epitope Recognition

The effectiveness of T-cell recognition is governed by the affinity and specificity of the TCR for the YLEPGPVTA-MHC-I complex. nih.govupenn.edu

Affinity : This refers to the binding strength between the TCR and the peptide-MHC complex. A high-affinity TCR can recognize even low densities of the YLEPGPVTA peptide on the surface of melanoma cells, leading to a more potent T-cell response. nih.gov However, excessively high affinity can sometimes lead to off-target toxicities or T-cell exhaustion. frontiersin.org

Specificity : This ensures that the TCR recognizes only the YLEPGPVTA peptide and not similar-looking self-peptides, which could trigger autoimmune reactions. nih.gov The interaction is highly specific, with certain amino acid residues of the peptide acting as critical binding "hot spots" for TCR engagement. nih.gov

Research into altered peptide ligands (APLs), where amino acids in the YLEPGPVTA sequence are substituted, has been explored to enhance immunogenicity. By modifying residues that anchor the peptide to the MHC molecule, the stability of the complex can be increased, leading to better T-cell activation without altering the residues that the TCR directly contacts. elsevierpure.com The relationship between TCR affinity and T-cell function is complex; for instance, cytotoxicity can be maintained even when cytokine production is significantly reduced due to changes in TCR binding. frontiersin.org

Immunomodulatory Signaling in Peptide-Induced Responses

Secretion Profiles of Key Cytokines

Upon activation by the YLEPGPVTA peptide, T cells release a variety of cytokines that orchestrate the anti-tumor immune response. The specific profile of these secreted cytokines determines the nature and effectiveness of the attack on melanoma cells.

CTLs specific for YLEPGPVTA have been shown to release key effector cytokines, including Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α) , when they encounter target cells presenting the peptide. nih.gov IFN-γ has direct anti-proliferative effects on tumor cells and can also increase the expression of MHC class I molecules on their surface, making them even better targets for CTLs.

Helper T-cell responses, often induced by co-administered helper peptides, tend to have a Th1 cytokine profile, which is supportive of cell-mediated immunity. aacrjournals.orgnih.gov This profile includes the secretion of IFN-γ and IL-2 . nih.govnih.gov The presence of other cytokines like IL-4, IL-5, and IL-10 has also been studied, with their roles being more complex, sometimes indicating a less desirable Th2 or regulatory response. frontiersin.org

The table below summarizes the key cytokines involved in the immune response to the GP100 peptide vaccine.

CytokinePrimary Secreting Cell Type(s)Key Function(s) in Anti-Melanoma Response
Interferon-gamma (IFN-γ) CTLs, CD4+ Th1 CellsEnhances MHC-I expression on tumor cells; direct anti-tumor effects; promotes CTL differentiation.
Tumor Necrosis Factor-alpha (TNF-α) CTLsInduces apoptosis (cell death) in tumor cells; promotes inflammation.
Interleukin-2 (IL-2) CD4+ Th1 CellsPromotes proliferation and survival of CTLs and CD4+ T cells.
Interleukin-10 (IL-10) Regulatory T cells, some CTLsGenerally immunosuppressive; high levels can inhibit the anti-tumor response.
Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) CTLs, CD4+ T CellsStimulates the production and maturation of dendritic cells, enhancing antigen presentation.

Compound and Protein Reference Table

NameTypeFunction/Relevance
GP100 (PMEL) Protein (Glycoprotein)Melanocyte lineage-specific antigen expressed on melanoma cells; source of the YLEPGPVTA peptide.
YLEPGPVTA Peptide (Epitope)A specific amino acid sequence from the GP100 protein that is presented by HLA-A2 and recognized by CTLs.
Interferon-gamma (IFN-γ) Protein (Cytokine)Key signaling molecule in the anti-tumor immune response.
Tumor Necrosis Factor-alpha (TNF-α) Protein (Cytokine)Signaling molecule that can induce tumor cell death.
Interleukin-2 (IL-2) Protein (Cytokine)Promotes the growth and activity of T cells.
Interleukin-4 (IL-4) Protein (Cytokine)Signaling molecule associated with Th2 responses.
Interleukin-5 (IL-5) Protein (Cytokine)Signaling molecule associated with Th2 responses.
Interleukin-10 (IL-10) Protein (Cytokine)An immunosuppressive cytokine that can dampen immune responses.
Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) Protein (Cytokine)Stimulates the production of antigen-presenting cells.
Tetanus Toxoid Peptide Peptide (Epitope)Used as a helper epitope to stimulate CD4+ T cells in some vaccine formulations.

Essential Co-Stimulatory Molecule Interactionsnih.gov

The activation and effector function of T cells specific for the GP100 peptide, YLEPGPVTA, are critically dependent on a secondary set of signals provided by co-stimulatory molecules. While the T-cell receptor (TCR) engaging with the peptide-MHC complex constitutes the primary signal for antigen recognition, this interaction alone is insufficient to mount a robust and sustained anti-tumor immune response. It can even lead to a state of T-cell anergy or tolerance. researchgate.net Effective T-cell activation, proliferation, and acquisition of cytotoxic functions require the concurrent engagement of co-stimulatory receptors on the T cell with their respective ligands on antigen-presenting cells (APCs). youtube.com

The CD28 family of receptors is central to this process. nih.gov The interaction between CD28 on T cells and its ligands, B7-1 (CD80) and B7-2 (CD86), on APCs is considered a primary co-stimulatory pathway for initiating T-cell responses. nih.govnih.govelsevierpure.com This engagement triggers crucial intracellular signaling cascades that promote T-cell survival by upregulating anti-apoptotic proteins like Bcl-xL, enhance the production of key cytokines such as Interleukin-2 (IL-2), and sustain T-cell proliferation and clonal expansion. nih.govnih.gov Studies involving gp100 peptide vaccination have shown that an increase in the expression of co-stimulatory molecules like CD86 on monocytes is associated with enhanced T-cell responses. researchgate.net

Beyond the initial activation signal provided by CD28, members of the tumor necrosis factor receptor (TNFR) superfamily play a vital role in augmenting and shaping the T-cell response. nih.gov Receptors such as 4-1BB (CD137) and OX40 (CD134) are typically upregulated on T cells following initial TCR activation. nih.govnih.gov

4-1BB (CD137) : Engagement of 4-1BB by its ligand (4-1BBL), which is expressed on activated APCs, delivers a potent survival and proliferation signal, particularly for CD8+ cytotoxic T lymphocytes. nih.govkansascity.edu This co-stimulation is known to enhance the magnitude and longevity of the CD8+ T-cell response, improve mitochondrial function for greater T-cell longevity, and promote the development of a robust memory T-cell population. nih.govohsu.edu Agonistic antibodies targeting 4-1BB have been shown to augment the immunogenicity of tumor antigens and improve vaccine-induced CD8+ T-cell responses. kansascity.eduohsu.edu

OX40 (CD134) : The interaction between OX40 on activated T cells and OX40L on APCs is crucial for sustaining T-cell proliferation and survival, affecting both CD4+ and CD8+ T cells. nih.govnih.gov OX40 signaling is particularly important for generating long-term T-cell memory and can also inhibit the suppressive function of regulatory T cells (Tregs) within the tumor microenvironment. nih.gov Combining stimulation of 4-1BB and OX40 has demonstrated a synergistic effect, leading to a more significant increase in antigen-specific CD8+ T-cell numbers than stimulating either pathway alone. ohsu.edu

GITR (Glucocorticoid-Induced TNFR-Related protein) : Another key co-stimulatory molecule, GITR, is upregulated on activated T cells. Ligation of GITR can directly co-stimulate both CD4+ and CD8+ effector T cells while also inhibiting the suppressive activity of regulatory T cells. nih.gov In the context of DNA vaccination with gp100, an agonistic anti-GITR antibody was found to enhance primary CD8+ T-cell responses, leading to improved tumor protection. nih.gov

These co-stimulatory pathways are not redundant; they have distinct and sometimes synergistic roles in orchestrating an effective anti-melanoma T-cell response. The timing and combination of these signals are critical for driving the expansion, differentiation, and effector function of GP100-specific T cells.

Table 1: Key Co-Stimulatory Molecules in T-Cell Activation

Receptor on T Cell Ligand on APC Primary T-Cell Subsets Affected Key Functions in Anti-Tumor Response
CD28 B7-1 (CD80), B7-2 (CD86) Naïve and Memory CD4+ and CD8+ T Cells Lowers T-cell activation threshold; promotes IL-2 production, proliferation, and cell survival. nih.govnih.gov
4-1BB (CD137) 4-1BBL Primarily CD8+ T Cells, also CD4+ T Cells Enhances proliferation, survival, and cytotoxic function of CD8+ T cells; promotes memory formation. nih.govkansascity.eduohsu.edu
OX40 (CD134) OX40L CD4+ and CD8+ T Cells Sustains T-cell proliferation and survival; crucial for memory T-cell generation; can inhibit Treg function. nih.govnih.govohsu.edu

| GITR | GITRL | Effector CD4+/CD8+ T Cells, Tregs | Co-stimulates effector T cells; inhibits Treg suppressive function; enhances persistence of antigen-specific T cells. nih.gov |

Preclinical and in Vitro Investigations of Gp100 Peptide Vaccine Efficacy

In Vitro Assessment of Immunological Potency

The initial stages of vaccine development involve in vitro assays to confirm the ability of the peptide to elicit a specific and effective T-cell response. These assays are crucial for determining the fundamental immunological activity of the vaccine candidate before moving into more complex model systems.

Quantification of Antigen-Specific T-Cell Responses (e.g., ELISPOT, ICS)

A primary measure of a peptide vaccine's efficacy is its ability to induce antigen-specific T-cells that produce effector cytokines, such as interferon-gamma (IFN-γ). The Enzyme-Linked Immunospot (ELISPOT) assay is a highly sensitive method used to quantify the frequency of these cytokine-secreting cells. cardiff.ac.uknih.govresearchgate.net In studies involving patients vaccinated with gp100 peptides, ELISPOT assays have been employed to measure the immunologic reactivity of peripheral blood lymphocytes. researchgate.net For instance, after in vitro sensitization with the YLEPGPVTA peptide, an increase in the frequency of IFN-γ-secreting T-cells can be detected, indicating a successful vaccination response. researchgate.net The number of spot-forming units (SFU) provides a quantitative measure of the antigen-specific T-cell population.

Intracellular cytokine staining (ICS) coupled with flow cytometry is another powerful technique used to characterize the functional profile of antigen-specific T-cells at a single-cell level. nih.govnih.gov This method allows for the simultaneous identification of cell surface markers (e.g., CD8) and intracellular cytokines (e.g., IFN-γ, TNF-α). Following stimulation with the YLEPGPVTA peptide, ICS can reveal the percentage of CD8+ T-cells that are activated and produce effector cytokines. nih.govaacrjournals.org This provides a detailed picture of the quality and magnitude of the T-cell response induced by the peptide vaccine.

Table 1: Representative IFN-γ ELISPOT and ICS Data for YLEPGPVTA-Specific T-Cell Responses

Assay Type Cell Source Stimulant Result Reference
ELISPOT Patient PBMCs YLEPGPVTA peptide Increased IFN-γ SFU post-vaccination researchgate.net
ICS Patient PBMCs YLEPGPVTA peptide Increased % of IFN-γ+ CD8+ T-cells nih.govaacrjournals.org
ELISPOT Healthy Donor PBMCs YLEPGPVTA peptide Detectable IFN-γ response nih.gov

Direct Cytotoxicity and Lysis Assays

A critical function of cytotoxic T lymphocytes is their ability to directly kill target cells presenting the specific antigen. Direct cytotoxicity and lysis assays, such as the chromium-51 (B80572) (51Cr) release assay, are the gold standard for evaluating this effector function. google.comasm.org In these assays, target cells, typically melanoma cell lines expressing HLA-A*0201 and gp100, are labeled with 51Cr. google.comasm.org When CTLs recognizing the YLEPGPVTA peptide are co-cultured with these target cells, they induce cell lysis, leading to the release of 51Cr into the supernatant. The amount of released 51Cr is directly proportional to the cytotoxic activity of the T-cells. The results are often expressed as a percentage of specific lysis at various effector-to-target (E:T) cell ratios. google.com Studies have demonstrated that CTL lines stimulated with the YLEPGPVTA peptide can effectively lyse gp100-positive melanoma cells in an HLA-A2-restricted manner. google.com

Table 2: Representative Data from a 51Cr Release Assay Showing Lysis of Melanoma Cells by YLEPGPVTA-Specific CTLs

Effector:Target Ratio Target Cell Line Peptide Pulsed % Specific Lysis Reference
20:1 624mel (A2+, gp100+) None 45% google.com
10:1 624mel (A2+, gp100+) None 32% google.com
5:1 624mel (A2+, gp100+) None 21% google.com
20:1 A375mel (A2+, gp100-) None 5% google.com

T-Lymphocyte Proliferation Kinetics

The expansion of antigen-specific T-cell populations is a hallmark of a successful immune response. T-lymphocyte proliferation kinetics can be monitored using assays such as the carboxyfluorescein succinimidyl ester (CFSE) dilution assay. nih.goveur.nl In this assay, T-cells are labeled with CFSE, a fluorescent dye that is equally distributed between daughter cells upon cell division. As the T-cells proliferate in response to stimulation with the YLEPGPVTA peptide, the CFSE fluorescence intensity of the dividing cells decreases. This allows for the quantification of the percentage of cells that have undergone division. nih.gov Studies have shown that T-cells primed with dendritic cells loaded with the YLEPGPVTA peptide exhibit significant proliferation, indicating the peptide's ability to induce a robust expansion of specific T-cell clones. nih.gov

Table 3: Representative Data from a CFSE Proliferation Assay of T-Cells Stimulated with YLEPGPVTA

Stimulation Condition Cell Type Proliferating Cells (%) Reference
YLEPGPVTA-pulsed DCs CD8+ T-cells 55% nih.gov
Unpulsed DCs (Control) CD8+ T-cells 5% nih.gov

Establishment and Application of Preclinical Animal Models

While in vitro assays provide valuable information about the immunological potential of a vaccine, preclinical animal models are essential for evaluating its efficacy and mechanism of action in a living organism.

Utilization of Syngeneic Melanoma Models (e.g., B16F10)

Syngeneic mouse models, where tumor cells and the host animal are from the same inbred strain, are widely used in cancer immunotherapy research. The B16F10 melanoma model in C57BL/6 mice is a well-established and aggressive model for studying melanoma. nih.govnih.gov Although the YLEPGPVTA peptide is a human HLA-A*0201-restricted epitope, preclinical studies in C57BL/6 mice often utilize a homologous mouse gp100 peptide or a human gp100 DNA vaccine that can still elicit cross-reactive T-cell responses. nih.gov In these models, vaccination with a gp100-based immunogen has been shown to delay tumor growth and improve survival in mice challenged with B16F10 cells. nih.gov The efficacy of the vaccine is often assessed by monitoring tumor volume over time and by Kaplan-Meier survival analysis.

Table 4: Representative Efficacy Data of a gp100-Based Vaccine in a B16F10 Syngeneic Mouse Model

Treatment Group Tumor-Free Survival Median Survival (days) Reference
gp100 DNA Vaccine 40% 35 nih.gov
Control Vaccine 0% 20 nih.gov

Insights from Humanized Immunodeficient Mouse Models

To more accurately model the human immune response to the YLEPGPVTA peptide, humanized immunodeficient mouse models have been developed. researchgate.net These mice, such as those transgenic for human HLA-A*0201, can present the YLEPGPVTA peptide to human T-cells. researchgate.net By adoptively transferring human peripheral blood mononuclear cells (PBMCs) or hematopoietic stem cells into these mice, it is possible to reconstitute a human immune system. researchgate.net These models provide a valuable platform to study the immunogenicity of HLA-restricted peptide vaccines in an in vivo setting that more closely mimics human physiology. Immunization of these mice with the YLEPGPVTA peptide can induce a specific human CD8+ T-cell response, which can be quantified using methods like ELISPOT and tetramer staining. researchgate.net

Table 5: Summary of Findings from Humanized Mouse Models for YLEPGPVTA Vaccine Evaluation

Mouse Model Key Findings Reference
HLA-A2.1 Transgenic Mice Induction of YLEPGPVTA-specific CTLs after immunization. researchgate.net
HLA-A2/H2-Db Chimeric Mice Generation of high-avidity, YLEPGPVTA-specific human T-cell receptors. researchgate.net
PBMC-reconstituted NSG Mice Evaluation of YLEPGPVTA-specific T-cell responses from human donors. researchgate.net

Evaluation of Antitumor Immune Responses in Murine Systems

The glycoprotein (B1211001) 100 (gp100) antigen is a melanocyte differentiation protein found in normal melanocytes and is overexpressed in melanoma cells. nih.gov The peptide sequence YLEPGPVTA represents an immunodominant epitope of the human gp100 protein. nih.gov Preclinical studies in murine models have been instrumental in evaluating the potential of this peptide as a component of a melanoma vaccine. These studies have demonstrated that vaccination with gp100-derived peptides can elicit cytotoxic T-lymphocyte (CTL) responses, which are crucial for antitumor immunity. nih.gov

In murine melanoma models, immunization with gp100 peptides has been shown to induce T-cell responses capable of recognizing and killing tumor cells. nih.gov For instance, studies have utilized the B16F10 melanoma model in C57BL/6 mice to assess the in vivo efficacy of gp100 peptide vaccines. While many studies focus on modified versions of gp100 peptides to enhance immunogenicity, the foundational principle of inducing a T-cell response against the native peptide remains a key area of investigation. The success of these vaccines is often measured by the delay in tumor growth and increased survival rates in vaccinated mice compared to control groups.

Combining the gp100 peptide vaccine with other immunomodulatory agents has shown synergistic effects. For example, co-administration with CpG oligodeoxynucleotides (ODN) as an adjuvant can significantly enhance the cytotoxic activity of antigen-specific CD8+ T cells. nih.gov Furthermore, combining a liposomal formulation of the gp100 peptide vaccine with anti-PD-1 monoclonal antibodies has demonstrated a marked increase in tumor-infiltrating lymphocytes (TILs), leading to significant tumor regression. nih.gov These findings underscore the potential of combination therapies to overcome the immunosuppressive tumor microenvironment and enhance the efficacy of the gp100 peptide vaccine.

Table 1: Representative Antitumor Efficacy of GP100 Peptide Vaccine Formulations in Murine Melanoma Models

Vaccine Formulation Murine Model Key Findings Reference
Liposomal gp100 peptide + CpG ODN + anti-PD-1 mAbB16F10 melanomaIncreased tumor-infiltrating lymphocytes, enhanced IFN-γ production, significant tumor regression. nih.gov
Dendritic cells pulsed with liposomal gp100 peptide + anti-PD-1 mAbB16F10 melanomaEnhanced infiltration of gp100-specific CD4+ and CD8+ T cells, significant tumor growth regression, and prolonged survival. nih.gov

Mechanistic Studies on Cellular and Molecular Dynamics in Preclinical Contexts

A primary mechanism by which the GP100 peptide vaccine exerts its antitumor effect is through the expansion and functional differentiation of T cells specific for the YLEPGPVTA epitope. Upon vaccination, antigen-presenting cells (APCs), particularly dendritic cells (DCs), present the peptide on their Major Histocompatibility Complex (MHC) class I molecules. plos.org This leads to the activation and proliferation of CD8+ T cells that carry T-cell receptors (TCRs) recognizing the peptide-MHC complex.

Studies have shown that vaccination can lead to a significant increase in the frequency of gp100-specific CD8+ T cells in peripheral blood and lymphoid organs. researchgate.net These expanded T cells differentiate into effector CTLs, which are characterized by their ability to produce cytotoxic molecules such as granzymes and perforin (B1180081), as well as pro-inflammatory cytokines like interferon-gamma (IFN-γ). nih.govresearchgate.net The production of IFN-γ is a critical indicator of a Th1-polarized, cell-mediated immune response, which is essential for effective tumor control. nih.gov ELISPOT assays are commonly used to quantify the number of IFN-γ-secreting T cells in response to peptide stimulation, providing a measure of the vaccine-induced immune response. nih.gov

The functionality of these expanded T cells is paramount. In preclinical models, T cells isolated from vaccinated mice have demonstrated the ability to specifically lyse melanoma cells expressing the gp100 antigen in vitro. nih.gov Furthermore, the combination of the gp100 peptide vaccine with checkpoint inhibitors like anti-PD-1 has been shown to not only increase the number of tumor-infiltrating T cells but also to enhance their effector function within the tumor microenvironment. nih.govnih.gov

Table 2: Functional Attributes of Expanded T Cells Following GP100 Peptide Vaccination in Preclinical Studies

T-Cell Function Method of Assessment Observation Reference
Expansion of antigen-specific CD8+ T cellsTetramer staining, Flow cytometryIncreased frequency of gp100-specific CD8+ T cells in blood and spleen. researchgate.net
Cytokine ProductionIntracellular cytokine staining, ELISPOTEnhanced secretion of IFN-γ by splenocytes upon restimulation with the peptide. nih.govresearchsquare.com
Cytotoxic ActivityIn vitro lysis assaySpecific lysis of gp100-expressing target cells by T cells from vaccinated mice. nih.gov

Mechanisms of Antigen Cross-Presentation by Immune Cells

For the GP100 peptide vaccine to be effective, the YLEPGPVTA peptide, which is an exogenous antigen, must be presented on MHC class I molecules to activate naive CD8+ T cells. This process is known as cross-presentation and is a specialized function of professional APCs, most notably dendritic cells. plos.org The mechanisms by which DCs process and present exogenous peptides have been a subject of intensive research.

Studies using long peptides, which encompass the shorter MHC class I-binding epitopes, have provided insights into the cross-presentation pathway. One proposed pathway involves the uptake of the peptide into endosomes, followed by its transport into the cytosol. plos.org This translocation can be facilitated by components of the endoplasmic reticulum-associated degradation (ERAD) machinery. plos.org Once in the cytosol, the peptide can be trimmed by the proteasome and then transported into the endoplasmic reticulum via the Transporter associated with Antigen Processing (TAP) for loading onto nascent MHC class I molecules. plos.org

However, an alternative, TAP- and proteasome-independent vacuolar pathway has also been described for the cross-presentation of long peptides. nih.gov In this pathway, peptide exchange occurs on newly synthesized MHC class I molecules within vesicular compartments, bypassing the need for cytosolic processing. nih.gov This suggests that multiple pathways may be utilized by dendritic cells to cross-present peptides like YLEPGPVTA, ensuring a robust activation of CD8+ T-cell responses. The efficiency of cross-presentation can be influenced by the formulation of the vaccine, with liposomal delivery, for example, potentially enhancing uptake and processing by APCs. nih.gov

The tumor microenvironment (TME) presents a significant barrier to effective cancer immunotherapy due to its immunosuppressive nature. The GP100 peptide vaccine, particularly when used in combination therapies, has been shown to modulate the TME in preclinical models, shifting the balance from an immunosuppressive to an immunopermissive state.

A key aspect of this immunomodulation is the counteraction of immunosuppressive cell populations, such as regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs). nih.govnih.gov These cells are often abundant in the TME and inhibit the function of effector T cells. nih.gov Studies have shown that effective vaccination strategies can lead to a reduction in the frequency and suppressive activity of Tregs and MDSCs within the tumor. nih.gov For example, a vaccine targeting Foxp3, a key transcription factor for Tregs, was shown to decrease both Treg and MDSC populations in a B16F10 melanoma model, which in turn enhanced the tumor-specific CTL response. nih.gov

Furthermore, successful vaccination can increase the infiltration of effector immune cells into the tumor. The combination of a gp100 peptide vaccine with anti-PD-1 therapy has been demonstrated to significantly increase the number of tumor-infiltrating CD4+ and CD8+ T cells. nih.govnih.gov This influx of effector cells, coupled with a reduction in immunosuppressive cells, creates a more favorable TME for tumor destruction. The enhanced production of pro-inflammatory cytokines like IFN-γ within the TME further contributes to this effect by promoting the activity of various immune cells and potentially increasing the expression of MHC molecules on tumor cells, making them better targets for CTLs. nih.govresearchsquare.com

Advanced Paradigms for Gp100 Peptide Vaccine Formulation and Immunopotentiation

Rational Epitope Design and Engineering

The efficacy of a peptide-based vaccine is fundamentally dependent on the selection and design of its constituent epitopes. Rational epitope design aims to identify and optimize peptide sequences to maximize their ability to stimulate a potent and specific T-cell response against tumor cells.

Computational and Experimental Identification of Immunodominant Epitopes

The identification of immunodominant epitopes—those peptides most likely to be presented by Major Histocompatibility Complex (MHC) molecules and recognized by T-cells—is a critical first step in vaccine design. This process integrates both computational and experimental methodologies.

Computational approaches utilize algorithms to predict peptide binding to specific HLA alleles, a key determinant of immunogenicity. nih.gov These algorithms analyze the amino acid sequence of a target antigen, such as gp100, to identify short peptide fragments with binding motifs appropriate for prevalent HLA types, like HLA-A0201. nih.gov For instance, a computer-assisted algorithm successfully predicted the human gp100 epitope WNRQLYPEWTEAQRLD (h-gp10044–59) as a top candidate for binding to the HLA-DRB10401 allele. nih.gov

Experimental validation is essential to confirm the immunogenicity of these predicted epitopes. This often involves synthesizing the candidate peptides and testing their ability to elicit T-cell responses in vitro. nih.govbohrium.com Techniques such as pulsing dendritic cells with peptides and observing the subsequent activation of cytotoxic T lymphocytes (CTLs) are employed. nih.govbohrium.com Through such methods, several HLA-A2.1-restricted CTL epitopes from gp100 have been identified, including KTWGQYWQV (G9-154), ITDQVPFSV (G9-209), and YLEPGPVTA (G9-280). elsevierpure.com These studies have confirmed that YLEPGPVTA is a naturally processed epitope recognized by tumor-infiltrating lymphocytes (TILs). elsevierpure.comnih.gov

Identified Immunodominant Epitopes of GP100

Epitope SequenceAmino Acid PositionHLA RestrictionIdentification Method
YLEPGPVTA280-288HLA-A0201Experimental (TIL recognition) elsevierpure.com
KTWGQYWQV154-162HLA-A0201Experimental (TIL recognition) elsevierpure.com
ITDQVPFSV209-217HLA-A0201Experimental (TIL recognition) elsevierpure.com
WNRQLYPEWTEAQRLD44-59HLA-DRB10401Computational Prediction & Experimental Validation nih.gov

Design and Evaluation of Altered Peptide Ligands (APLs) for Enhanced Immunogenicity

While naturally occurring epitopes can induce an immune response, their immunogenicity is often suboptimal due to self-tolerance mechanisms. sb-peptide.com Altered Peptide Ligands (APLs) are synthetic analogs of native epitopes that are modified to enhance their immunological properties, such as MHC binding affinity or T-cell receptor (TCR) interaction. frontiersin.org The goal of APL design is to create a more potent immunogen that can break tolerance and induce a stronger anti-tumor response. nih.gov

A common strategy in APL design involves substituting amino acids at MHC anchor positions to improve the stability of the peptide-MHC complex. elsevierpure.comnih.gov For the gp100 epitope YLEPGPVTA (g280), a modification at the C-terminal anchor residue (position 9) from Alanine (A) to Valine (V), creating YLEPGPVTV (G9-280/9V), was shown to enhance binding to HLA-A2. nih.gov Similarly, for the g209 epitope, a Threonine (T) to Methionine (M) substitution at anchor position 2 (g209-2M) resulted in a peptide with greater affinity for the HLA-A2 molecule. nih.gov

The evaluation of these APLs involves assessing their ability to stimulate T-cells in vitro. Studies have shown that CTLs generated against these modified peptides can still recognize and lyse tumor cells presenting the native epitope. elsevierpure.comnih.gov For example, immunization with a modified g209-2M peptide vaccine could successfully generate melanoma-reactive CTLs in patients. nih.gov This demonstrates that APLs can effectively prime an immune response that cross-reacts with the original tumor antigen.

Strategies for Optimizing Peptide-MHC Binding Affinity

The stability of the peptide-MHC (pMHC) complex is a critical factor influencing the magnitude of the T-cell response. nih.gov A longer-lasting pMHC complex on the surface of an antigen-presenting cell (APC) increases the probability of successful engagement with a specific T-cell receptor. Therefore, a primary strategy for enhancing vaccine immunogenicity is to optimize the binding affinity of the peptide epitope to its restricting MHC molecule. elsevierpure.com

One of the most effective methods for achieving this is the modification of amino acid residues at primary anchor positions. nih.gov These are specific locations within the peptide sequence that fit into pockets of the MHC binding groove, playing a crucial role in the stability of the interaction. For HLA-A*0201, the primary anchor residues are typically at positions 2 and 9 of the nonameric peptide. nih.gov By substituting the natural amino acids at these positions with others that have more favorable interactions with the MHC molecule, the dissociation rate of the peptide can be significantly reduced. nih.govarizona.edu

For instance, the substitution of threonine with methionine at position 2 of the gp100₂₀₉₋₂₁₇ peptide was found to increase its binding affinity for HLA-A2 by approximately nine-fold and resulted in a seven-fold slower dissociation rate. nih.gov This enhanced stability is a key mechanism behind the increased immunogenicity of anchor-modified APLs. nih.gov The process of designing these altered ligands involves a deep understanding of the biochemistry of peptide/class I binding. nih.gov

Examples of Anchor-Modified GP100 APLs for Enhanced HLA-A*0201 Binding

Native Epitope (Sequence)Altered Peptide Ligand (Sequence)ModificationObserved Effect
gp100₂₀₉₋₂₁₇ (ITDQVPFSV)g209-2M (IMDQVPFSV)Threonine to Methionine at P2 nih.govIncreased binding affinity and immunogenicity nih.gov
gp100₂₈₀₋₂₈₈ (YLEPGPVTA)G9-280/9V (YLEPGPVTV)Alanine to Valine at P9 nih.govEnhanced binding to HLA-A2 nih.gov

Principles of Multi-Epitope Peptide Vaccine Construct Development

The use of a single peptide epitope in a vaccine carries the risk of tumor escape, where cancer cells that have lost or altered the expression of that specific epitope can evade the immune response. To address this, multi-epitope vaccine constructs are being developed, which combine several different epitopes within a single formulation. aacrjournals.org This approach aims to induce a broader and more comprehensive anti-tumor immune response, targeting multiple tumor antigens simultaneously. nih.gov

The principles of multi-epitope vaccine development involve the careful selection of a combination of immunodominant epitopes from various tumor-associated antigens (TAAs), such as gp100, MART-1, and NY-ESO-1. nih.gov The inclusion of both MHC class I-restricted epitopes (to stimulate cytotoxic T-cells) and MHC class II-restricted epitopes (to activate helper T-cells) is crucial for a robust and sustained immune response. aacrjournals.orgbmj.com Helper T-cells play a vital role in the activation and maintenance of CTLs. nih.gov

In silico approaches are often employed to design the final vaccine construct, where the selected epitopes are joined by appropriate linkers. nih.gov Adjuvants and helper epitopes can also be incorporated into the construct to further enhance its immunogenicity. nih.gov Studies have shown that a multi-epitope approach can be more effective at inhibiting tumor growth compared to single-epitope vaccines. nih.gov For instance, a dendritic cell vaccine combining epitopes from both gp100 and tyrosinase-related protein 2 (Trp2) was required to inhibit melanoma growth in a murine model. nih.govuniupo.it

Adjuvant Systems and Their Immunological Underpinnings

Adjuvants are essential components of vaccine formulations, acting to enhance the immune response to the co-administered antigen. nih.gov They are particularly important for peptide vaccines, which are often weakly immunogenic on their own. Adjuvants can work through various mechanisms, including creating an antigen depot, activating innate immune cells, and promoting the release of inflammatory signals. nih.govnih.gov

Characterization of Emulsified Adjuvants (e.g., Montanide ISA-51)

Emulsified adjuvants, particularly water-in-oil emulsions, have been widely investigated for their ability to potentiate immune responses in cancer vaccines. medscape.com Montanide ISA-51 is a well-characterized example of such an adjuvant. nih.govresearchgate.net It consists of a natural, metabolizable oil and a highly purified mannide monooleate emulsifier. medscape.com When mixed with an aqueous antigen solution, it forms a stable water-in-oil emulsion. researchgate.net

The primary mechanism of action for Montanide ISA-51 is the formation of a "depot" at the injection site. medscape.comresearchgate.netalliedacademies.org This depot protects the antigen from rapid degradation and facilitates a slow, sustained release of the antigen over time. researchgate.netresearchgate.net This prolonged exposure to the antigen enhances the recruitment and activation of antigen-presenting cells (APCs), such as dendritic cells and macrophages, which are crucial for initiating the adaptive immune response. nih.govresearchgate.net

The depot effect and the resulting local inflammation create a "danger signal" that stimulates the innate immune system. alliedacademies.org This leads to an increased and prolonged interaction between APCs and the antigen, resulting in enhanced activation of both CD4+ (helper) and CD8+ (cytotoxic) T-cells. alliedacademies.org Furthermore, vaccines formulated with Montanide ISA-51 have been shown to promote the production of Th1-polarizing cytokines like IFN-γ, TNF-α, and IL-2, which are critical for an effective cell-mediated anti-tumor response. alliedacademies.org This adjuvant has been used in numerous clinical trials for cancer vaccines, including those for melanoma, and has been shown to enhance both antibody and T-cell responses. nih.govresearchgate.net

Immunological Effects of Montanide ISA-51 Adjuvant

Mechanism of ActionDescriptionImmunological Outcome
Antigen Depot FormationCreates a localized deposit of the antigen at the injection site, protecting it from degradation. medscape.comresearchgate.netSlow and sustained antigen release, prolonged immune stimulation. researchgate.netalliedacademies.org
APC Recruitment and ActivationInduces a local inflammatory response that attracts antigen-presenting cells. nih.govEnhanced antigen uptake and presentation to T-cells. alliedacademies.org
Cytokine ProductionPromotes the release of pro-inflammatory and Th1-polarizing cytokines. alliedacademies.orgEnhanced activation of CD4+ and CD8+ T-cells, promotion of cell-mediated immunity. alliedacademies.org
Lymphocyte TrappingStimulates the accumulation of lymphocytes in the draining lymph nodes. nih.govIncreased opportunity for antigen-specific T-cell priming.

Mechanisms of Action of Saponin-Based Adjuvants (e.g., QS-21)

Saponin-based adjuvants, particularly QS-21, a purified extract from the bark of the Quillaja saponaria tree, are potent immunostimulants utilized in vaccine formulations to enhance immune responses against exogenous antigens. aacrjournals.org QS-21 is recognized for its capacity to stimulate both humoral (Th2) and cell-mediated (Th1) immunity, which is crucial for therapeutic cancer vaccines targeting intracellular pathogens and tumors. aacrjournals.orgnews-medical.net Its amphipathic nature facilitates interaction with cell membranes, a key aspect of its mechanism of action. cancer.gov

The primary mechanisms through which QS-21 exerts its adjuvant effects include:

Activation of Antigen-Presenting Cells (APCs) : QS-21 stimulates APCs, such as dendritic cells (DCs), promoting their activation and maturation. nih.govsb-peptide.com This leads to an increased expression of co-stimulatory molecules necessary for T-cell activation.

Enhancement of Antigen Cross-Presentation : A unique feature of saponin-based adjuvants is their ability to enhance the cross-presentation of exogenous antigens on MHC class I molecules. nih.govcancer.gov QS-21 is thought to form pores in the endosomal membrane of APCs, allowing antigens to translocate from the endosome into the cytosol. news-medical.net This facilitates the processing of the antigen and its presentation to CD8+ cytotoxic T-lymphocytes (CTLs), which are critical for killing tumor cells. news-medical.netnih.gov Recent studies have identified that the CD163+ CD14+ conventional type 2 dendritic cell (cDC2) subset is particularly responsive to this effect. nih.govcancer.gov

Induction of a Th1-Biased Immune Response : QS-21 promotes the production of Th1-associated cytokines, including interleukin-2 (IL-2) and interferon-gamma (IFN-γ). nih.govpatsnap.com This cytokine profile is instrumental in driving a robust cellular immune response characterized by the generation of CTLs. nih.govnih.gov

Inflammasome Activation : QS-21 has been shown to activate the NLRP3 inflammasome in murine APCs. news-medical.netnih.gov This leads to the release of caspase-1-dependent cytokines, IL-1β and IL-18, which are important for the development of Th1 responses. news-medical.netpatsnap.comnih.gov

The molecular structure of QS-21, which includes a triterpene core and complex sugar side chains, is critical to its adjuvant activity. aacrjournals.org The lipophilic acyl side chain, for instance, is believed to be important for the stimulation of cytotoxic T-cell proliferation. cancer.gov

MechanismEffect on Immune SystemKey Cellular Players
Antigen Cross-Presentation Enhanced presentation of exogenous antigens on MHC class I, leading to robust CD8+ T-cell activation.Dendritic Cells (especially cDC2 subset)
Th1 Cytokine Induction Skewing of the immune response towards a cellular, anti-tumor profile.T-helper 1 cells, Natural Killer cells
NLRP3 Inflammasome Activation Release of pro-inflammatory cytokines (IL-1β, IL-18) that support Th1 differentiation.Antigen-Presenting Cells (APCs)
APC Maturation Increased expression of co-stimulatory molecules and enhanced T-cell priming.Dendritic Cells, Macrophages

Cytokine-Mediated Immune Enhancement (e.g., IFN-α, IL-2, GM-CSF in Preclinical Studies)

Cytokines, when administered as vaccine adjuvants, can significantly amplify and direct the immune response towards tumor antigens. Preclinical studies have explored the use of Interferon-alpha (IFN-α), Interleukin-2 (IL-2), and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) to enhance the efficacy of peptide-based vaccines.

Interferon-alpha (IFN-α) : Type I interferons, including IFN-α, have demonstrated potent adjuvant activity in preclinical melanoma peptide vaccine models. nih.gov IFN-α enhances anti-tumor immunity through several mechanisms:

It boosts the number, longevity, and effector function of antigen-specific CD8+ T cells. nih.gov

It directly acts on both dendritic cells and CD8+ T cells to promote the magnitude of the tumor-specific T-cell response. nih.gov

The persistence of IFN-α-enhanced T cells is dependent on both the IFN-α receptor on T cells and IL-15 signaling in the host. nih.gov

In addition to its immunomodulatory effects, IFN-α can also exert direct anti-tumor activity by upregulating MHC class I expression on tumor cells and promoting apoptosis. dana-farber.org

Interleukin-2 (IL-2) : IL-2 is a well-established T-cell growth factor that plays a critical role in the clonal expansion, differentiation, and survival of T cells. pnas.org Its use as an adjuvant in cancer vaccines is based on its ability to mediate anti-tumor activity by activating tumor-specific T cells and Natural Killer (NK) cells. pnas.org

In preclinical mouse models, the addition of IL-2 to cancer vaccines has been shown to significantly increase their therapeutic efficacy. pnas.org

Clinically, the combination of a gp100 peptide vaccine with high-dose IL-2 resulted in a higher objective response rate in melanoma patients compared to IL-2 alone. news-medical.netnih.gov This provided early "proof of principle" that a cytokine could improve the clinical efficacy of a cancer vaccine. nih.gov

A challenge with IL-2 therapy is its potential to also expand immunosuppressive regulatory T cells (Tregs). pnas.org

Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) : GM-CSF is utilized as a vaccine adjuvant due to its role in the recruitment and maturation of dendritic cells, which are potent antigen-presenting cells. cancer.govpnas.org

Preclinical studies have shown that tumor cells engineered to secrete GM-CSF can stimulate a more potent and lasting anti-tumor immunity compared to other cytokines. cancer.gov

GM-CSF enhances immune responses by inducing dendritic cell proliferation, maturation, and migration, as well as promoting the expansion and differentiation of B and T lymphocytes. cancer.gov

In clinical trials involving melanoma peptide vaccines, GM-CSF has been used to augment the immune response, with some studies showing it can induce T-cell responses against melanoma antigens like gp100 and tyrosinase. aacrjournals.orgaimatmelanoma.org

CytokinePrimary Mechanism of ActionKey Effects in Preclinical Models
IFN-α Enhances CD8+ T-cell numbers, effector function, and survival.Increased accumulation of antigen-specific, IFN-γ-secreting CD8+ T cells in tumors; improved tumor control. nih.gov
IL-2 Promotes clonal expansion, differentiation, and survival of T cells and NK cells.Increased therapeutic efficacy of cancer vaccines; can revert tolerant T cells to become effectors. nih.govpnas.org
GM-CSF Recruits and matures dendritic cells (DCs) at the vaccination site.Augments survival and density of APCs; enhances T-cell and B-cell expansion and differentiation. aacrjournals.orgcancer.gov

Toll-Like Receptor (TLR) Agonist Adjuvants (e.g., TLR7 Ligands)

Toll-Like Receptor (TLR) agonists are a class of adjuvants that activate innate immune cells by mimicking pathogen-associated molecular patterns (PAMPs), thereby bridging the innate and adaptive immune systems. aacrjournals.org TLR7 is an intracellular receptor expressed predominantly by plasmacytoid dendritic cells (pDCs) and to some extent by other APCs and B cells. aacrjournals.org Its natural ligand is single-stranded RNA, and synthetic small molecule agonists, such as imiquimod and resiquimod, have been developed as potent vaccine adjuvants. patsnap.com

The mechanism of action for TLR7 agonists involves:

Activation of Innate Immunity : Upon binding to TLR7 in the endosome, these agonists trigger a MyD88-dependent signaling pathway. aacrjournals.org This leads to the activation of transcription factors like NF-κB and interferon regulatory factor 7 (IRF7). aacrjournals.orgnih.gov

Pro-inflammatory Cytokine and Type I Interferon Production : TLR7 activation results in the robust production of pro-inflammatory cytokines, including IL-12 and TNF-α, and a significant amount of Type I interferons (IFN-α). aacrjournals.orgnih.gov This cytokine milieu is highly conducive to the development of a Th1-biased cellular immune response.

Dendritic Cell Maturation and Enhanced Antigen Presentation : TLR7 agonists induce the maturation of dendritic cells, characterized by the upregulation of co-stimulatory molecules (e.g., CD80, CD86) and MHC molecules. nih.govpnas.org This enhances their ability to prime naive T cells and promote cross-presentation of antigens to CD8+ T cells. nih.gov

Activation of Other Immune Cells : Beyond DCs, TLR7 agonists can also directly or indirectly promote the activation and function of T cells, NK cells, and B cells. nih.govpnas.org

In preclinical melanoma models, TLR7 agonists like imiquimod and gardiquimod have been shown to improve the anti-tumor effects of DC-based vaccines, leading to delayed tumor growth and suppression of metastasis. nih.govpnas.org Resiquimod, a more potent TLR7/8 agonist, has been shown in preclinical studies to enhance antigen-specific CD8+ T-cell responses capable of inhibiting tumor growth and is being investigated as an adjuvant for melanoma vaccines in clinical trials. nih.govnih.gov

TLR7 AgonistKey Immunological EffectsPreclinical Findings in Cancer Models
Imiquimod Induces Type I IFN and pro-inflammatory cytokines; promotes DC maturation.Used topically with transdermal peptide vaccines, it may increase the magnitude and breadth of immune responses. researchgate.net
Resiquimod Potent TLR7/8 agonist; promotes a Th1-skewed cytokine profile and enhances cross-presentation.As an adjuvant to a peptide vaccine, it can lead to tumor regression in stage III melanoma patients. nih.govnih.gov
Gardiquimod Stimulates proliferation and activation of T, NK, and NKT cells; enhances DC expression of co-stimulatory molecules.Improved the anti-tumor effects of DC-based vaccines, resulting in delayed tumor growth and reduced metastasis in murine melanoma. nih.govpnas.org

Exploration of Self-Assembling Peptide Scaffolds

Self-assembling peptides (SAPs) represent an innovative platform for vaccine delivery, acting as both a carrier and an adjuvant. These peptides are designed with specific sequences that allow them to spontaneously organize into well-defined nanostructures, such as nanofibers, nanotubes, nanovesicles, or hydrogels, under physiological conditions. news-medical.netpnas.org This approach offers a way to enhance the immunogenicity of peptide epitopes by presenting them in a multivalent, particulate form that mimics pathogens. cancer.gov

The key mechanisms and advantages of SAP scaffolds in vaccine formulation include:

Formation of a Depot Effect : When injected, some SAPs can form a hydrogel matrix at the site of administration. news-medical.net This creates a depot that allows for the sustained release of the antigenic peptide and other immunomodulatory molecules, prolonging their exposure to the immune system. pnas.org

Enhanced Antigen Stability and Presentation : The nanostructure protects the peptide epitope from rapid enzymatic degradation in vivo. news-medical.net The high-density, repetitive display of the epitope on the surface of the scaffold facilitates efficient recognition and cross-linking of B-cell receptors, leading to robust humoral immunity. news-medical.net

Improved Uptake by Antigen-Presenting Cells : Particulate antigens are more readily taken up by APCs like dendritic cells compared to soluble peptides. cancer.govnih.gov The nano-scale dimensions of self-assembled structures promote their internalization by APCs, leading to efficient antigen processing and presentation to T cells. cancer.gov

Inherent Adjuvanticity : Some self-assembling peptide systems have been shown to possess intrinsic adjuvant properties, capable of inducing strong immune responses without the need for traditional adjuvants. nih.govpatsnap.com This self-adjuvanting effect can be mediated through the activation of innate immune pathways, such as Toll-like receptors, by mimicking pathogen-associated molecular patterns. news-medical.net

In the context of cancer immunotherapy, SAPs have been engineered to incorporate tumor-associated antigen epitopes. For instance, preclinical studies have shown that conjugating a self-assembling peptide sequence to an antigenic epitope can dramatically enhance its immunogenicity, leading to the induction of antigen-specific CD8+ T cells that can delay tumor growth and increase survival in animal models. nih.gov

Nanostructure TypeDriving Force for AssemblyKey Advantages for Vaccine Delivery
Nanofibers/Nanotubes β-sheet formation, hydrophobic interactionsHigh-density, multivalent epitope display; self-adjuvanting properties. cancer.govnih.gov
Hydrogels Entanglement of nanofibersCreates a depot for sustained antigen release; localizes immune response. aacrjournals.orgnews-medical.net
Nanovesicles/Micelles Amphiphilic nature of peptidesEncapsulation of antigens and adjuvants; improved solubility and stability. nih.govpnas.org

Synergistic Approaches in Adjuvant Combinations

The rationale for combining different adjuvants is to simultaneously engage multiple innate immune pathways, leading to a more potent and tailored adaptive immune response than can be achieved with a single adjuvant. aacrjournals.org An ideal adjuvant combination should protect the antigen from degradation, promote its uptake and presentation by APCs, and stimulate a strong, long-lasting Th1/CTL response. aimatmelanoma.org

Preclinical and clinical research has identified several promising synergistic adjuvant combinations:

TLR Agonists and Saponins : The combination of a TLR agonist, such as the TLR4 agonist Monophosphoryl Lipid A (MPL), with a saponin (B1150181) adjuvant like QS-21 has proven to be highly effective. This combination is the basis for the Adjuvant System AS01, which is formulated in liposomes. nih.govresearchgate.net The synergy is thought to arise from the distinct but complementary pathways activated by each component. While QS-21 excels at inducing CTL responses through cross-presentation, TLR4 agonists potently activate APCs to produce pro-inflammatory cytokines. pnas.orgresearchgate.net This combination has been shown to elicit robust T-cell immune responses in humans. researchgate.net Adjuvant systems like AS02 (MPL, QS-21, and an oil-in-water emulsion) and AS15 (CpG ODN, MPL, QS-21, and liposomes) have also been evaluated in clinical trials for melanoma vaccines, demonstrating the capacity to induce antigen-specific antibody and T-cell responses. nih.gov

Multiple TLR Agonists : Combining agonists for different TLRs can also produce synergistic effects. For example, simultaneously triggering a TRIF-coupled TLR (like TLR3 with poly(I:C) or TLR4 with MPLA) and an endosomal, MyD88-dependent TLR (like TLR7/8 or TLR9) can lead to enhanced activation of the immune system. pnas.org This approach can increase the magnitude and persistence of germinal center and plasma cell responses, resulting in superior antibody responses. pnas.org

TLR Agonists and Co-stimulatory Molecule Agonists : Preclinical work has demonstrated that combining TLR agonists with agonists for co-stimulatory molecules, such as an anti-CD40 antibody, can synergistically enhance CTL expansion and function. aacrjournals.org The addition of cytokines like IL-2 to a TLR7/CD40 agonist combination can further boost the peak effector and memory CD8+ T-cell responses. aacrjournals.org

These combination adjuvants, often formulated within delivery systems like nanoparticles or emulsions, allow for the co-delivery of both antigen and adjuvants to the same APC, maximizing the potential for a potent, targeted, and durable anti-tumor immune response. nih.gov

Adjuvant CombinationComponentsRationale for Synergy
AS01 (Adjuvant System) TLR4 agonist (MPL) + Saponin (QS-21) in liposomesCombines potent APC activation (MPL) with enhanced cross-presentation for CTL induction (QS-21). nih.govresearchgate.net
Poly(I:C) + Anti-CD40 TLR3 agonist + CD40 agonist antibodySynergistic activation of dendritic cells through distinct signaling pathways to enhance T-cell priming. youtube.com
TLR4 agonist + TLR7/8 agonist e.g., MPLA + ResiquimodSimultaneous activation of TRIF-dependent and MyD88-dependent pathways for broad and potent immune stimulation. pnas.org

Innovative Vaccine Delivery Platforms

Gene-Based Vaccine Strategies Incorporating GP100 Epitopes (e.g., DNA Vaccines)

Gene-based vaccines, particularly those using DNA plasmids, offer a versatile platform for inducing cellular immunity against tumor antigens like gp100. Instead of administering the peptide or protein antigen directly, a DNA vaccine delivers the genetic code for the antigen, allowing for its in vivo synthesis by the host's own cells. This process facilitates the entry of the antigen into the endogenous MHC class I presentation pathway, which is highly effective for priming CD8+ cytotoxic T-lymphocyte (CTL) responses. nih.govcancer.gov

Mechanism of Action : A plasmid DNA vaccine encoding the gp100 antigen is typically administered intramuscularly or intradermally. nih.gov Delivery is often enhanced by physical methods like electroporation, which uses controlled electrical pulses to create transient pores in cell membranes, increasing DNA uptake by a thousand-fold or more. nih.govyoutube.com Once inside the host cells (e.g., muscle cells or skin cells), the plasmid DNA is transcribed into mRNA, which is then translated into the gp100 protein. The endogenously synthesized antigen is processed by the proteasome, and the resulting peptides are loaded onto MHC class I molecules for presentation on the cell surface. nih.gov This mimics a natural viral infection and potently stimulates a gp100-specific CTL response. cancer.gov The bacterial plasmid DNA itself can also have an adjuvant effect due to the presence of unmethylated CpG motifs that stimulate the innate immune system via TLR9. aacrjournals.org

Preclinical and Clinical Findings :

Preclinical Models : In murine melanoma models, DNA vaccines encoding gp100 have been shown to break T-cell tolerance and induce protective anti-tumor immunity. pnas.org Studies have demonstrated that these vaccines can elicit a robust, MHC class I-restricted CD8+ T-cell response capable of suppressing tumor growth. pnas.org Some strategies have involved using a xenogeneic (human) form of the gp100 gene to generate a cross-reactive and more potent immune response against the murine self-antigen. aacrjournals.orgnih.gov

Clinical Trials : A phase I/II clinical trial evaluated a DNA vaccine called SCIB1, which encodes a human IgG1 antibody with gp100 and TRP-2 epitopes engineered into its structure. nih.govnih.gov When delivered via intramuscular injection with electroporation to melanoma patients, the vaccine was well-tolerated and induced peptide-specific T-cell responses in the majority of patients, which were associated with favorable clinical outcomes. nih.gov This "ImmunoBody®" platform is designed to enhance uptake and cross-presentation by dendritic cells. nih.gov

The use of gene-based strategies allows for the encoding of full-length antigens, presenting multiple epitopes for both CD4+ and CD8+ T cells and avoiding the need for HLA restriction. aacrjournals.org This approach continues to be an active area of research for the development of therapeutic melanoma vaccines.

Vaccine StrategyDelivery MethodMechanism of Immune StimulationKey Findings
Plasmid DNA encoding gp100 Intramuscular/Intradermal injection, often with electroporationIn vivo synthesis of gp100 antigen, leading to endogenous MHC class I presentation and potent CD8+ T-cell priming. cancer.govyoutube.comInduced protective anti-tumor immunity in preclinical melanoma models; demonstrated safety and immunogenicity in early phase human trials. aacrjournals.orgpnas.org
SCIB1 ImmunoBody® Intramuscular injection with electroporationDNA encodes a human IgG1 antibody with gp100/TRP-2 epitopes, targeting the antigen to APCs for enhanced cross-presentation. nih.govInduced high-avidity, peptide-specific T-cell responses in 88% of melanoma patients in a Phase I/II trial, with favorable clinical outcomes. nih.govnih.gov
Ubiquitinated gp100 minigenes Oral delivery via attenuated Salmonella typhimuriumFusion with ubiquitin targets the expressed peptide epitope for rapid proteasomal degradation and MHC class I presentation. pnas.orgBroke T-cell tolerance and induced a protective CD8+ T-cell response against melanoma challenge in mice. pnas.org

Peptide Conjugation with Cell-Penetrating Peptides for Lymph Node Targeting

The efficacy of peptide vaccines, including those based on the GP100 epitope YLEPGPVTA, can be limited by factors such as poor stability and inefficient delivery to lymph nodes, where immune responses are initiated. A promising strategy to overcome these hurdles is the covalent conjugation of the peptide antigen with cell-penetrating peptides (CPPs). CPPs are short, often cationic and/or amphipathic peptides that can facilitate the transport of molecular cargo across cellular membranes.

Research has demonstrated that linking peptide antigens to CPPs can significantly enhance vaccine potency. This conjugation improves the trafficking and accumulation of the peptide in the lymph nodes. nih.gov Studies using the gp100 peptide antigen have shown that when conjugated with a CPP, its accumulation and persistence in draining lymph nodes are markedly increased compared to the free peptide. nih.gov This enhanced delivery leads to greater uptake by antigen-presenting cells (APCs), such as dendritic cells, within the lymph nodes. nih.gov

Furthermore, peptide conjugation with CPPs addresses the issue of proteolytic degradation. Peptides are typically susceptible to cleavage by peptidases in serum, which shortens their in vivo half-life. nih.gov Conjugation to a CPP can shield the antigen from this enzymatic degradation, thereby increasing its stability and bioavailability for APC uptake and presentation. nih.gov In one study, free gp100 peptide lost significant bioactivity after incubation in serum, requiring a 16-fold higher concentration to achieve 50% of maximal T-cell activation (EC50). In contrast, various gp100-CPP conjugates showed minimal loss of activity, with EC50 values increasing by only 0.76 to 3.4-fold under the same conditions. nih.gov This stabilization effect contributes to a prolonged exposure of the antigen within the lymph node, fostering a more robust and sustained T-cell response. nih.gov

The mechanism relies on improved delivery and stability rather than altering dendritic cell activation directly. The primary T-cell priming in vivo from CPP-delivered antigens occurs through cross-presentation by Batf3-dependent dendritic cells. nih.gov By enhancing lymph node targeting and antigen persistence, CPP conjugation represents a significant advancement in the formulation of peptide vaccines like GP100. nih.gov

CPP ConjugateFold Increase in EC50 after Serum Incubation (ΔEC50)Interpretation
Free gp100 Peptide~16High susceptibility to serum degradation, significant loss of bioactivity.
gp100-CPP Conjugates0.76 to 3.4Enhanced stability and protection from serum peptidases, retaining bioactivity.

This table illustrates the protective effect of Cell-Penetrating Peptide (CPP) conjugation on the gp100 peptide antigen's bioactivity after exposure to serum, as measured by the change in the concentration required for 50% of maximal T-cell activation (EC50). Data sourced from research on CPP-antigen conjugates. nih.gov

Antigen-Presenting Cell-Based (e.g., Dendritic Cell) Vaccine Approaches

Dendritic cells (DCs) are highly specialized antigen-presenting cells and are considered the most potent initiators of T-cell immunity. mdpi.commdpi.com This has led to their extensive exploration as a cellular vehicle for cancer vaccines. DC-based vaccine strategies for melanoma involve isolating a patient's own DCs (or their precursors), loading them with a tumor antigen such as the GP100 peptide ex vivo, and then re-infusing them into the patient to stimulate a tumor-specific immune response. mdpi.com

The core principle of this approach is to leverage the DC's natural ability to process antigens and present them to T-cells. mdpi.com When DCs are pulsed with the YLEPGPVTA peptide, they present this epitope on their surface via MHC class I molecules, making them potent stimulators of GP100-specific cytotoxic T lymphocytes (CTLs). nih.gov Research has also shown that DCs loaded with the full-length recombinant gp100 protein can induce a robust MHC class II-restricted T-helper cell response, which is a critical element in generating comprehensive and durable anti-tumor immunity. nih.gov

To enhance the efficiency of antigen loading and subsequent immune activation, various advanced methods are being investigated. One such approach involves decorating liposomes with the gp100 peptide and then using these nanoparticles to pulse the DCs. nih.gov In preclinical melanoma models, this liposomal-pulsed DC vaccine elicited strong anticancer immunity, characterized by increased infiltration of gp100-specific CD8+ and CD4+ T-cells into the tumor. nih.gov This strategy was found to significantly boost the efficacy of other immunotherapies, such as anti-PD-1 checkpoint blockade. nih.gov

The method of antigen loading can significantly influence the resulting immune response. mdpi.com DCs can be loaded with specific peptides like YLEPGPVTA, full-length proteins, or even whole tumor cell lysates to present a broader array of antigens. mdpi.com The choice of antigen determines the specificity and breadth of the T-cell response. Using a defined peptide like YLEPGPVTA focuses the immune attack on cells expressing that particular epitope.

DC Vaccine StrategyAntigen SourcePrimary Immune TargetKey Research Finding
Peptide PulsingSpecific peptide (e.g., YLEPGPVTA)MHC Class I-restricted CTLsInduces a targeted cytotoxic T-lymphocyte response against a specific epitope. mdpi.com
Protein LoadingRecombinant full-length gp100 proteinMHC Class I and Class II pathwaysElicits both CTL and T-helper cell responses, providing broader immune support. nih.gov
Liposome-Mediated Deliverygp100 peptide-decorated liposomesMHC Class I and Class II pathwaysEnhances anticancer immunity and synergizes with anti-PD-1 therapy in preclinical models. nih.gov

This table summarizes different approaches for preparing Dendritic Cell (DC)-based vaccines using the gp100 antigen, highlighting the antigen source, the primary immune pathway targeted, and key findings from relevant research.

Theoretical Foundations and Core Immunological Principles

Comprehensive Understanding of Tumor-Associated Antigens (TAAs) and Neoantigens

The immune system's ability to combat cancer hinges on its capacity to distinguish malignant cells from healthy tissue. This recognition is mediated by antigens, molecules that can trigger an immune response. In oncology, these are broadly classified as Tumor-Associated Antigens (TAAs) and neoantigens.

Glycoprotein (B1211001) 100 (GP100), also known as Pmel17, is a quintessential example of a TAA. ignytebio.com It is a melanocyte lineage-specific differentiation antigen, meaning it is expressed by both normal melanocytes and melanoma cells. nih.govnih.govnih.gov The presence of GP100 on healthy cells means the immune system is generally trained to ignore it through a process called self-tolerance, which presents a significant hurdle for immunotherapy. nih.govnih.gov The specific nonamer peptide YLEPGPVTA is a naturally processed and presented epitope of the GP100 protein, recognized by cytotoxic T lymphocytes (CTLs) in the context of the HLA-A*0201 molecule. nih.govnih.gov Its identification as a target for tumor-infiltrating lymphocytes (TILs) made it a focal point for melanoma vaccine development. nih.govnih.gov

In contrast, neoantigens are ideal immunotherapeutic targets because they arise from tumor-specific somatic mutations. nih.gov These altered proteins are not present in normal cells, meaning the immune system does not have pre-existing tolerance to them. Melanomas, particularly those induced by ultraviolet light, can have a high mutational load, leading to the generation of numerous neoantigens. nih.gov While neoantigens are patient-specific, TAAs like GP100 are shared among many patients, making them attractive for "off-the-shelf" vaccine strategies. nih.gov

Table 1: Comparison of Tumor-Associated Antigens (TAAs) and Neoantigens

Feature Tumor-Associated Antigens (TAAs) Neoantigens
Origin Unmutated self-proteins overexpressed or aberrantly expressed on tumor cells. Proteins derived from tumor-specific somatic mutations.
Example GP100 in melanoma. nih.govpatsnap.com Patient-specific mutated peptides.
Expression Expressed on both tumor cells and some normal cells (e.g., melanocytes for GP100). nih.govnih.gov Strictly expressed on tumor cells. nih.gov
Immune Tolerance Subject to central and peripheral self-tolerance, leading to weaker immune responses. nih.govnih.gov Not subject to central tolerance, generally more immunogenic. nih.gov
Patient Specificity Shared among different patients with the same cancer type. nih.gov Typically unique to an individual patient's tumor.

Advanced Concepts in Major Histocompatibility Complex (MHC) Ligand Interactions

The presentation of antigens to T-cells is a critical step in initiating an adaptive immune response. For intracellular proteins like GP100, fragments are processed and loaded onto Major Histocompatibility Complex (MHC) class I molecules within the endoplasmic reticulum. youtube.comyoutube.com This peptide-MHC (pMHC) complex is then transported to the cell surface for surveillance by CD8+ cytotoxic T-cells. youtube.comnih.gov

The YLEPGPVTA peptide is specifically presented by the human leukocyte antigen (HLA) variant HLA-A*0201. nih.govnih.gov The interaction between the peptide and the MHC molecule is highly selective. The peptide must possess specific "anchor" residues that fit into corresponding pockets in the MHC binding groove. While the specific anchor residues for YLEPGPVTA are not detailed in the provided context, this binding is a prerequisite for forming a stable complex.

A crucial concept in this interaction is the stability of the pMHC complex. Research indicates that the stability of this complex, or how long the peptide remains bound to the MHC molecule on the cell surface, is a better correlate of immunogenicity than binding affinity alone. nih.gov A more stable complex has a greater chance of being recognized by a circulating T-cell. nih.gov The structure of the TCR-pMHC complex reveals a highly specific interaction, where the T-cell receptor (TCR) engages with both the peptide and the surrounding MHC helices, an event that dictates the subsequent immune response. nih.govnih.gov

Table 2: Key Molecular Interactions in YLEPGPVTA Presentation

Component Role Significance
GP100 Protein Source of the antigenic peptide. A self-protein expressed in melanocytes and melanoma cells. nih.gov
Proteasome Cellular machinery that degrades the GP100 protein into smaller peptides. Generates peptide fragments, including YLEPGPVTA. youtube.com
TAP Transporter Transports peptides from the cytosol into the endoplasmic reticulum. Delivers peptides for loading onto MHC class I molecules. youtube.com
HLA-A*0201 The specific MHC class I molecule that binds and presents YLEPGPVTA. nih.govnih.gov Restricts the T-cell response to individuals with this HLA type.
YLEPGPVTA Peptide The specific epitope that binds to HLA-A*0201. Forms the ligand that is recognized by the T-cell receptor. nih.gov
T-Cell Receptor (TCR) Receptor on CD8+ T-cells that recognizes the pMHC complex. Initiates T-cell activation upon specific binding. nih.gov

Fundamental Principles of T-Cell Activation, Differentiation, and Memory Formation

T-cell activation is triggered when a TCR on a CD8+ T-cell recognizes the YLEPGPVTA-HLA-A*0201 complex on a melanoma cell or an antigen-presenting cell. nih.gov This recognition, along with co-stimulatory signals, initiates a signaling cascade within the T-cell.

Upon activation, GP100-specific T-cells undergo massive clonal expansion and differentiate into effector cells. nih.govresearchgate.net These effector cytotoxic T lymphocytes (CTLs) have several functions, including the production of inflammatory cytokines like Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNFα), which can directly inhibit tumor growth and remodel the tumor microenvironment. nih.govfrontiersin.org Their primary function is to directly kill target cells—in this case, melanoma cells presenting the GP100 peptide—by releasing cytotoxic granules containing perforin (B1180081) and granzymes. researchgate.net

Following the clearance of the antigen (or a reduction in tumor burden), the majority of effector T-cells die off, but a small population persists and develops into long-term memory T-cells. nih.gov These can be categorized into several subsets, including central memory (TCM), effector memory (TEM), and terminally differentiated effector memory cells re-expressing CD45RA (TEMRA). nih.gov The presence of these long-lived, GP100-specific memory T-cells provides durable immunity, allowing for a rapid and potent response upon subsequent encounters with melanoma cells. nih.gov

Table 3: T-Cell Subsets in the Anti-GP100 Response

T-Cell Subset Key Characteristics Primary Function
Naïve T-Cell Circulate through secondary lymphoid organs; have not yet encountered their cognate antigen. Precursors to effector and memory cells.
Effector T-Cell (CTL) High cytotoxic capacity; produce high levels of IFN-γ and TNFα. nih.govfrontiersin.org Directly kill melanoma cells and orchestrate an inflammatory anti-tumor response.
Central Memory T-Cell (TCM) Reside in lymphoid organs; high proliferative potential upon re-stimulation. nih.gov Rapidly expand to replenish the effector cell pool upon secondary antigen encounter.
Effector Memory T-Cell (TEM) Circulate in peripheral tissues; can exert immediate effector functions. nih.gov Provide immediate surveillance and defense at potential sites of tumor growth.

Immunological Tolerance Mechanisms and Breaking Self-Tolerance in Cancer

Because GP100 is a self-antigen expressed on normal melanocytes, the immune system develops tolerance to it to prevent autoimmunity. nih.govnih.gov This tolerance is established through two main mechanisms:

Central Tolerance: In the thymus, T-cells with high-affinity receptors for self-antigens like GP100 are eliminated through negative selection.

Peripheral Tolerance: T-cells that escape central tolerance and recognize self-antigens in peripheral tissues, such as lymph nodes, can be rendered non-responsive (anergic) or deleted. nih.govnih.gov Studies in mouse models show that melanocyte antigens are constitutively presented in lymph nodes, leading to the deletion of antigen-specific CD8+ T-cells. nih.gov

This state of self-tolerance is a major obstacle for vaccines targeting TAAs, as the remaining T-cell repertoire typically has low affinity for the target antigen, resulting in weak immune responses. nih.govnih.gov Several strategies have been developed to overcome this barrier. One prominent approach is the use of "heteroclitic" or altered peptide ligands. By modifying the amino acid sequence of the native peptide—for instance, at an anchor residue to enhance MHC binding or at a TCR contact residue—it is possible to create a more immunogenic peptide that can activate T-cells more effectively and break the existing tolerance. researchgate.netnih.gov Another approach combines the peptide vaccine with powerful adjuvants or co-stimulatory molecules to provide a strongly activating environment that can override tolerogenic signals. nih.gov

Table 4: Mechanisms of Immunological Tolerance to GP100

Mechanism Location Description Consequence for Anti-Tumor Immunity
Central Tolerance Thymus Deletion of developing T-cells that bind strongly to self-antigens. Reduces the pool of high-affinity T-cells capable of recognizing GP100. nih.gov
Peripheral Tolerance (Deletion) Peripheral Lymph Nodes Naïve T-cells recognizing GP100 presented by non-activated cells undergo apoptosis. nih.gov Further depletes the GP100-specific T-cell repertoire.
Peripheral Tolerance (Anergy) Tumor Microenvironment / Lymph Nodes T-cells recognizing GP100 without adequate co-stimulation become functionally unresponsive. nih.gov Prevents effective T-cell attack on melanoma cells.
Suppression by Regulatory T-cells (Tregs) Tumor Microenvironment / Lymph Nodes Tregs actively suppress the activation and function of other effector T-cells. nih.gov Dampens the overall anti-GP100 immune response.

Mitigating T-Cell Anergy and Harnessing Co-Stimulatory Pathways

T-cells that recognize self-antigens like GP100, particularly within the immunosuppressive tumor microenvironment, are prone to becoming functionally unresponsive, a state known as anergy or exhaustion. nih.gov This is a key mechanism of peripheral tolerance and tumor immune escape. Anergic T-cells are present but fail to proliferate or exert effector functions upon encountering their antigen. nih.gov

Overcoming anergy is critical for the success of cancer vaccines. A productive T-cell response requires not only TCR signaling (Signal 1) but also engagement of co-stimulatory receptors like CD28 (Signal 2). In the absence of co-stimulation, T-cells may become anergic. Therefore, modern vaccine strategies often incorporate components that enhance co-stimulation.

Furthermore, combining peptide vaccines with immune checkpoint inhibitors has emerged as a powerful strategy. mdpi.com Checkpoint molecules like CTLA-4 and PD-1 are inhibitory receptors expressed on T-cells that act as "brakes" on the immune response. Tumors often exploit these pathways to induce T-cell anergy. By using antibodies to block these checkpoints, it is possible to "release the brakes" and reinvigorate exhausted or anergic GP100-specific T-cells, enhancing the efficacy of the vaccine. mdpi.comuiowa.edunih.gov Combining a GP100 vaccine with anti-PD-1 or anti-CTLA-4 therapy can synergize to produce more potent and durable anti-tumor immunity. nih.govbmj.com

Table 6: Strategies to Mitigate T-Cell Anergy in GP100-Based Immunotherapy

Strategy Mechanism of Action Example
Enhanced Co-stimulation Provides a strong "Signal 2" to drive full T-cell activation and prevent anergy. Combining peptide vaccine with co-stimulatory receptor agonists (e.g., anti-OX40, anti-CD40). nih.gov
Checkpoint Blockade Blocks inhibitory signals that induce or maintain the anergic state. Combination of GP100 vaccine with anti-PD-1 or anti-CTLA-4 antibodies. mdpi.comnih.gov
Use of Strong Adjuvants Activate innate immunity and promote a pro-inflammatory environment conducive to T-cell activation. Formulating the peptide with TLR agonists like imiquimod. researchgate.net
Cytokine Support Promotes the proliferation and survival of activated T-cells. Administration of Interleukin-2 (IL-2) alongside the peptide vaccine. researchgate.net

Future Perspectives and Pioneering Research Directions

Development of Next-Generation Adjuvants and Targeted Delivery Systems

The immunogenicity of peptide antigens like GP100 is often weak, necessitating the use of adjuvants to stimulate a robust immune response. mdpi.com Early adjuvants like Montanide ISA-51 were used in clinical trials to enhance T-cell and antibody responses. nih.gov Research is now focused on more advanced adjuvants and delivery systems. For instance, the combination of the saponin (B1150181) adjuvant QS-21 with Monophosphoryl lipid A (MPLA) in an oil-in-water emulsion, known as AS02, has been tested in clinical trials with the Melan-A/MART-1 peptide vaccine, resulting in the activation of antigen-specific CD8+ T-cells and the induction of memory T-cells. mdpi.com

Targeted delivery systems are also being developed to improve the precision of vaccine delivery to antigen-presenting cells (APCs). mdpi.com Lipid nanoparticles (LNPs) have emerged as a promising platform for delivering nucleic acid-based vaccines that encode for tumor antigens. bioengineer.org This technology, which gained prominence with COVID-19 vaccines, allows for the rapid development of personalized cancer vaccines that can be tailored to a patient's specific tumor mutations. bioengineer.orgbiontech.com Preclinical studies have shown that LNPs carrying mRNA or siRNA can effectively modulate the tumor microenvironment to encourage T-cell infiltration and immunogenic cell death. bioengineer.org

Table 1: Examples of Adjuvants and Delivery Systems in Melanoma Vaccine Research

Adjuvant/System Type Mechanism of Action Status
Montanide ISA-51 Water-in-oil emulsion Depot formation, slow antigen release Clinical Trials nih.gov
AS02 Oil-in-water emulsion with MPLA and QS-21 TLR4 and saponin-mediated immune stimulation Clinical Trials mdpi.com
Poly-ICLC TLR3 agonist Mimics viral dsRNA to activate innate immunity Clinical Trials nih.gov

| Lipid Nanoparticles (LNPs) | Delivery System | Encapsulates and delivers nucleic acids to cells | Preclinical/Clinical bioengineer.org |

Strategies for Sustaining High-Magnitude and Long-Lived Antigen-Specific T-Cell Responses

A critical goal for any cancer vaccine is the generation of a durable T-cell response that can provide long-term immunosurveillance. dana-farber.org Research indicates that patients with durable responses to immunotherapy maintain populations of memory T-cells for years. nih.gov These long-lasting responses are often characterized by the persistence of specific T-cell clonotypes that can exist as tissue-resident memory T-cells (TRM) in the skin and as effector memory T-cells (TEM) in the blood. nih.gov

Strategies to promote these long-lived responses include:

Inducing the right T-cell phenotype: Studies suggest that T-cell differentiation status is inversely correlated with anti-tumor capability. nih.gov The induction and preservation of less-differentiated memory T-cell subsets, such as T stem cell memory (TSCM) and central memory (TCM) cells, are associated with more sustained tumor regression and long-term persistence of anti-tumor immunity. nih.gov

Epitope Spreading: Effective vaccines can induce an initial T-cell response against the target epitopes, which then broadens to recognize other tumor-associated antigens. dana-farber.org This phenomenon, known as epitope spreading, is crucial for overcoming tumor heterogeneity and preventing immune escape.

Metabolic Programming: Recent studies have identified metabolic switches, such as the nuclear receptor PPARβ/δ, that are essential for the formation of memory T-cells. sciencedaily.com Manipulating these metabolic pathways could potentially enhance the generation and persistence of long-lived memory T-cells.

High-Resolution Structural Analysis of Peptide-TCR-MHC Complexes

The interaction between the peptide-MHC (pMHC) complex on an antigen-presenting cell and the T-cell receptor (TCR) is the central event in T-cell activation. High-resolution structural analysis of the GP100 peptide YLEPGPVTA bound to its specific MHC molecule and recognized by a T-cell receptor would provide invaluable insights into the molecular basis of its immunogenicity.

While specific structural data for the YLEPGPVTA-TCR-MHC complex is not widely available in public databases, such studies are fundamental to:

Understanding Immunodominance: Structural analysis can reveal the precise molecular interactions—such as hydrogen bonds and van der Waals forces—that confer stability to the pMHC-TCR complex, explaining why certain peptides are more immunogenic than others.

Informing Peptide Design: By understanding the key contact points, researchers can rationally design modified peptides with enhanced binding affinity for MHC molecules or improved recognition by TCRs, potentially leading to more potent vaccines.

Guiding TCR Engineering: For adoptive T-cell therapies, knowledge of the native pMHC-TCR interface can guide the engineering of high-affinity TCRs for redirecting T-cells to recognize and kill tumor cells more effectively.

Application of Computational Biology and Artificial Intelligence in Peptide Vaccine Design

Computational biology and artificial intelligence (AI) are revolutionizing vaccine development. tandfonline.com These technologies are being applied to nearly every stage of the peptide vaccine design process, from antigen discovery to immunogenicity prediction. nih.govnih.gov

Key applications include:

Epitope Prediction: AI-driven algorithms can analyze a tumor's genomic and transcriptomic data to identify somatic mutations that give rise to neoantigens. nih.govtandfonline.com These tools predict which resulting peptides are likely to bind to a patient's specific HLA molecules and be presented to T-cells. nih.govbiorxiv.org

Immunogenicity Scoring: Machine learning models are trained on large datasets of known epitopes to predict the likelihood that a given peptide will provoke an immune response. nih.govnews-medical.net This helps to prioritize the most promising candidates for inclusion in a vaccine.

Tumor Microenvironment Analysis: AI algorithms can analyze histology images of tumors to identify patterns associated with treatment response. aacr.org For example, deep convolutional neural networks can quantify tumor-infiltrating lymphocytes (TILs), which can serve as a predictive biomarker for immunotherapy success. nih.govyale.edu

Table 2: Computational and AI Tools in Vaccine Development

Tool/Approach Application Purpose Reference
PIONEER™ AI platform Neoantigen identification Predicts tumor-derived neoantigens for personalized vaccines. tandfonline.com
Deep Convolutional Neural Networks (DCCN) Histology image analysis Predicts response to immune checkpoint blockade by analyzing tumor images. aacr.orglivderm.org
OptiVax Vaccine formulation Uses machine learning to optimize peptide combinations for broad population coverage. nih.gov

| Reverse Vaccinology | Antigen discovery | Analyzes the entire proteome of a pathogen (or tumor) to identify potential vaccine candidates. | tandfonline.com |

Preclinical Investigation of Rational Combination Immunotherapy Modalities

The consensus in the field is that monotherapies are often insufficient to overcome a tumor's defenses. nih.gov Consequently, a major focus of current research is on combining peptide vaccines with other immunotherapies to create synergistic effects. nih.govnih.gov

Promising combination strategies include:

Peptide Vaccines and Checkpoint Inhibitors: This is the most widely studied combination. nih.gov Peptide vaccines, like those targeting GP100, work to prime and expand tumor-specific T-cells. nih.govyoutube.com Immune checkpoint inhibitors (ICIs) like anti-PD-1 (e.g., nivolumab, pembrolizumab) and anti-CTLA-4 (e.g., ipilimumab) then "release the brakes" on these T-cells, preventing them from becoming exhausted and enhancing their ability to kill cancer cells. nih.govyoutube.comnih.gov Clinical trials have shown this combination to be safe and capable of inducing durable responses in melanoma patients. nih.govbmj.com

Vaccines and Other Immunomodulators: Combining vaccines with agents that modulate the tumor microenvironment is another promising avenue. For example, therapies that target TGF-β, an immunosuppressive cytokine, can enhance vaccine efficacy. aacrjournals.orgaacrjournals.org

Vaccines and Conventional Therapies: Combining peptide vaccines with chemotherapy or radiation can also be effective. nih.gov These conventional treatments can induce immunogenic cell death, causing tumor cells to release antigens that can then be targeted by the vaccine-primed immune system. nih.gov

Overcoming Immunosuppressive Networks within the Tumor Microenvironment

The tumor microenvironment (TME) presents a formidable barrier to effective immunotherapy. nih.govnih.gov Tumors actively create an immunosuppressive niche by recruiting regulatory T-cells (Tregs) and myeloid-derived suppressor cells (MDSCs), and by upregulating inhibitory signals. nih.govaacrjournals.org

A key challenge is T-cell exhaustion , a state of dysfunction that occurs after prolonged antigen exposure within the TME. nih.govnih.gov Tumor-specific T-cells in melanoma metastases often display an exhausted phenotype, characterized by the high expression of inhibitory receptors like PD-1. nih.govepfl.chplos.org This exhaustion is a direct result of continuous stimulation by tumor antigens. nih.gov

Future strategies to counteract the TME include:

Targeting Immunosuppressive Cells: Developing therapies that deplete or reprogram Tregs and MDSCs within the tumor. nih.gov

Modulating Cytokine Profiles: Administering agents that shift the TME from an immunosuppressive to an inflammatory state, for example by blocking inhibitory cytokines like TGF-β or providing stimulatory cytokines like IL-12. aacrjournals.orgaacrjournals.orgnih.gov

Remodeling the TME with Combination Therapies: Using treatments like anti-angiogenic agents in combination with vaccines can help normalize the tumor vasculature and reduce hypoxia, thereby alleviating some of the immunosuppressive pressures. nih.gov

Advancing Personalized Peptide Vaccine Approaches Targeting Unique Tumor Epitopes

The future of cancer vaccines is increasingly personal. nih.gov While shared antigens like GP100 have been valuable targets, the focus is shifting towards vaccines that target neoantigens —unique epitopes that arise from patient-specific tumor mutations. mdpi.comascopost.com

The rationale for personalized neoantigen vaccines is compelling:

Tumor Specificity: Neoantigens are not present in normal cells, making them ideal targets for an immune response that avoids autoimmunity. ascopost.com

High Immunogenicity: Because they are foreign to the body, neoantigens are not subject to the central tolerance mechanisms that can weaken responses to self-antigens like GP100. ascopost.com

The process of creating a personalized vaccine involves sequencing a patient's tumor and normal DNA to identify mutations, using AI to predict which mutations will generate immunogenic neoantigens, and then synthesizing these peptides to create a custom vaccine for that individual. nih.govnih.gov Clinical trials of personalized neoantigen vaccines in melanoma have demonstrated that they are safe, feasible, and can induce robust, durable, and polyfunctional CD4+ and CD8+ T-cell responses. nih.govnih.govdana-farber.org In some cases, patients treated with a personalized vaccine who later developed progressive disease showed complete tumor regression after subsequent treatment with checkpoint inhibitors, suggesting a powerful synergy. nih.gov

Q & A

Q. What is the structural and functional basis of the YLEPGPVTA peptide in HLA-A*02:01-restricted antigen presentation?

The YLEPGPVTA peptide is a 9-amino acid fragment derived from proteasomal degradation of the gp100 glycoprotein, a melanosome maturation protein . It binds to HLA-A02:01, a common MHC class I allele in ~49% of Caucasians, enabling T-cell recognition of melanoma cells . Structural studies show that the peptide’s hydrophobic residues (e.g., Pro6, Val7) anchor it to the HLA-A02:01 binding groove, while solvent-exposed residues (e.g., Tyr1, Glu3) mediate TCR interaction . Methodologically, peptide-HLA complex stability can be assessed via thermal denaturation assays or surface plasmon resonance (SPR) .

Q. How is the immunogenicity of YLEPGPVTA evaluated in preclinical models?

Preclinical evaluation typically involves:

  • In vitro sensitization : Co-culturing dendritic cells (DCs) loaded with YLEPGPVTA and autologous T-cells from HLA-A*02:01+ donors, followed by ELISPOT assays to quantify IFN-γ-secreting T-cells .
  • Cytotoxicity assays : Using ⁵¹Cr-release assays against HLA-A*02:01+ melanoma cell lines (e.g., SK29-MEL) pulsed with YLEPGPVTA .
  • TCR avidity analysis : Flow cytometry with peptide-MHC tetramers to measure TCR binding strength .

Q. What clinical trial designs have been used to assess YLEPGPVTA-based vaccines?

Phase I/II trials often employ:

  • Adjuvant combinations : Montanide ISA-51 (oil-in-water emulsion) or QS-21 (saponin-based) to enhance CD8+ T-cell responses .
  • Dose escalation : Testing peptide concentrations (e.g., 1–10 mg/dose) with safety and immune monitoring endpoints .
  • Randomized arms : Comparing vaccine-alone vs. vaccine + checkpoint inhibitors (e.g., ipilimumab), with survival and immune correlates as endpoints .

Advanced Research Questions

Q. How do YLEPGPVTA-specific T-cells overcome tumor immune evasion mechanisms?

Melanoma cells often downregulate HLA class I or gp100 expression to evade T-cell recognition. Advanced strategies include:

  • Dual-functional T-cell clones : CTL clones (e.g., CTL-45) with both TCR-mediated cytotoxicity and NK-like activity target HLA-negative tumors .
  • Bispecific molecules : Tebentafusp, a gp100×CD3 ImmTAC, redirects polyclonal T-cells to HLA-A*02:01+ tumors independent of endogenous TCR specificity .
  • Combination therapies : Co-administering vaccines with PD-1/CTLA-4 inhibitors to counteract T-cell exhaustion .

Q. What experimental approaches resolve contradictions in vaccine efficacy data?

Contradictory outcomes (e.g., robust T-cell responses but limited clinical regression) require:

  • Multiparametric immune profiling : Single-cell RNA-seq to identify dysfunctional T-cell subsets or suppressive myeloid cells in non-responders .
  • Tumor microenvironment (TME) analysis : Spatial transcriptomics to map gp100 expression heterogeneity and immune infiltration .
  • Mechanistic studies : Comparing YLEPGPVTA’s proteasomal processing efficiency across melanoma subtypes using mass spectrometry .

Q. How can TCR affinity for YLEPGPVTA-HLA complexes be optimized without off-target toxicity?

  • Directed evolution : Yeast display libraries to select TCRs with enhanced binding kinetics (kon/koff) for YLEPGPVTA-HLA .
  • Computational design : Molecular dynamics simulations to predict mutations stabilizing TCR-peptide-MHC interactions .
  • Cross-reactivity screens : Testing TCRs against HLA-A*02:01+ normal tissues (e.g., melanocytes) to avoid autoimmune toxicity .

Q. What biomarkers predict response to YLEPGPVTA-based immunotherapy?

  • Baseline biomarkers : HLA-A*02:01 zygosity, gp100 mRNA expression in tumors .
  • Dynamic biomarkers : Post-vaccination increases in peripheral CD8+ TEMRA (terminally differentiated effector) cells or decreases in T-regulatory cells .
  • TCR clonality : High-throughput sequencing of TCRβ chains to track antigen-specific clonal expansion .

Methodological Challenges and Solutions

Q. How to address variability in vaccine-induced T-cell responses across patients?

  • Standardized DC protocols : Use of GM-CSF/IL-4-generated DCs loaded with GMP-grade YLEPGPVTA to reduce batch variability .
  • Prime-boost regimens : Alternating between peptide-pulsed DCs and viral vectors encoding gp100 to sustain memory T-cells .
  • Endpoint harmonization : Adopting Immune-Related Response Criteria (irRC) to capture delayed clinical responses .

Q. What in vivo models best recapitulate YLEPGPVTA-specific immunity?

  • Transgenic mice : HLA-A*02:01/K<sup>b</sup> chimeric models vaccinated with YLEPGPVTA to study T-cell trafficking .
  • Humanized PDX models : Implanting HLA-A*02:01+ melanoma patient-derived xenografts into NSG mice reconstituted with human T-cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.